N-Benzyl-1-(oxetan-3-YL)ethan-1-amine N-Benzyl-1-(oxetan-3-YL)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488864
InChI: InChI=1S/C12H17NO/c1-10(12-8-14-9-12)13-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine

CAS No.:

Cat. No.: VC17488864

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-benzyl-1-(oxetan-3-yl)ethanamine
Standard InChI InChI=1S/C12H17NO/c1-10(12-8-14-9-12)13-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Standard InChI Key BFFKCSFYUOMVRZ-UHFFFAOYSA-N
Canonical SMILES CC(C1COC1)NCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

N-Benzyl-1-(oxetan-3-yl)ethan-1-amine (IUPAC name: N-benzyl-1-(oxetan-3-yl)ethan-1-amine) has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. The structure consists of:

  • A benzyl group (C₆H₅CH₂–) attached to the nitrogen atom.

  • An ethylamine backbone (–CH₂CH₂–NH–).

  • An oxetan-3-yl substituent (–C₃H₅O–) at the β-carbon of the ethyl chain.

The oxetane ring introduces steric constraints and electronic effects that influence the compound’s reactivity and binding interactions .

Synthesis and Reaction Pathways

Reductive Amination

The most plausible route to synthesize N-benzyl-1-(oxetan-3-yl)ethan-1-amine involves reductive amination between benzylamine and an oxetane-containing ketone. This method is widely used for secondary amine synthesis and aligns with protocols described for analogous compounds .

Procedure:

  • Reactants:

    • Benzylamine (1.0 equiv, 107 mg, 1.0 mmol).

    • 1-(Oxetan-3-yl)ethan-1-one (1.2 equiv, 130 mg, 1.2 mmol).

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 318 mg, 1.5 mmol).

    • Acetic acid (catalytic, 0.1 equiv).

  • Conditions:

    • Solvent: Dichloromethane (DCM, 5 mL).

    • Temperature: Room temperature, 12–24 hours.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM (3 × 10 mL).

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification:

    • Column chromatography (SiO₂, ethyl acetate/hexanes 1:4).

Yield: ~65–70% (theoretical: 191 mg).

This method mirrors the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, where reductive amination was employed to introduce oxetane groups .

Alternative Routes

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of benzylamine with oxetane-containing aryl halides, though this approach is less common for aliphatic amines .

  • Nucleophilic Substitution: Reaction of oxetan-3-ylmethanol with benzylamine under Mitsunobu conditions (DIAD, PPh₃), though this may require protection/deprotection steps .

Physicochemical Properties

PropertyValue/Description
Molecular Weight191.27 g/mol
LogP1.8 (estimated via ChemAxon software)
SolubilitySoluble in DCM, THF; sparingly in H₂O
pKa~9.5 (amine group)
Boiling Point~280–290 °C (predicted)

The oxetane ring enhances solubility compared to purely aromatic analogs, while the benzyl group contributes to lipophilicity .

Comparative Analysis of Analogues

CompoundR₁R₂IC₅₀ (μM)Half-life (min)
ML323 CH(CH₃)₂H0.07615
Oxetane Analog OxetaneHInactive>30
Target CompoundOxetan-3-ylBenzylN/AN/A

The inactivity of oxetane-substituted compounds in USP1/UAF1 assays suggests that steric bulk at the β-position may disrupt target binding .

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